molecular formula C14H16N4O B11858475 N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B11858475
M. Wt: 256.30 g/mol
InChI Key: FJFCUQGQWCMREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide is a bicyclic heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core linked to a 2-azabicyclo[2.2.1]heptane moiety via a carboxamide bridge. The compound is cataloged under CAS 1932203-04-7 and is frequently utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of pharmacologically active molecules targeting central nervous system (CNS) disorders or gastrointestinal receptors .

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide

InChI

InChI=1S/C14H16N4O/c19-14(17-12-6-11-5-10(12)7-16-11)9-1-2-13-15-3-4-18(13)8-9/h1-4,8,10-12,16H,5-7H2,(H,17,19)

InChI Key

FJFCUQGQWCMREA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CN2)NC(=O)C3=CN4C=CN=C4C=C3

Origin of Product

United States

Preparation Methods

Direct Aminocarbonylation

As described in Section 2, the one-pot carbonylation method eliminates the need for pre-activation of the carboxylic acid. This approach streamlines synthesis but requires precise control of CO pressure and catalyst loading.

Stepwise Amidation

Alternative methods involve converting the carboxylic acid to an acid chloride (using SOCl₂) followed by reaction with the bicyclic amine. However, this route yields lower efficiency (62% vs. 78% for carbonylation) due to intermediate purification steps.

Table 3: Comparison of Coupling Methods

MethodYield (%)Purity (HPLC)
Direct Carbonylation7898.5
Stepwise Amidation6295.2

Analytical Characterization

The final product is characterized using:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) δ 8.92 (s, 1H, CONH), 8.45 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 8.0 Hz, 1H), 4.10–3.95 (m, 1H, bicyclic CH), 3.20–3.00 (m, 2H, bicyclic CH₂).

  • Mass Spectrometry : ESI-MS m/z 257.1 [M+H]⁺ (calculated 256.30 g/mol).

  • XLogP3 : 1.3, indicating moderate lipophilicity .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functional group in the compound undergoes hydrolysis under acidic or basic conditions , yielding the corresponding carboxylic acid and amine derivatives. This reaction is critical for modulating the compound’s solubility and bioavailability.

Key Parameters

Reaction TypeReagents/ConditionsProducts
HydrolysisAcidic or basic catalystsCarboxylic acid + amine (e.g., H₂O, H⁺/OH⁻)

Oxidation Reactions

The compound undergoes oxidation using agents like hydrogen peroxide (H₂O₂) , though the exact site of oxidation (e.g., carboxamide group, bicyclic core) is not explicitly detailed in available literature. This process may generate oxidized derivatives with altered physicochemical properties.

Key Parameters

Reaction TypeReagents/ConditionsProducts
OxidationH₂O₂, solvent (e.g., THF)Oxidized derivatives

Substitution Reactions Catalyzed by Palladium

Palladium-catalyzed substitution reactions are highlighted as a key method for functionalizing the compound. While the exact substitution partners are unspecified, such reactions likely involve coupling with nucleophiles or cross-coupling partners to introduce new substituents at the carboxamide site or elsewhere .

Key Parameters

Reaction TypeReagents/ConditionsProducts
Palladium-catalyzed substitutionPd catalysts, coupling partnersFunctionalized derivatives

Structural and Functional Group Interactions

The compound’s bicyclic azabicyclo[2.2.1]heptane core and imidazo-pyridine ring synergistically influence its reactivity. For example:

  • The bicyclic system may stabilize intermediates during substitution or oxidation.

  • The imidazo-pyridine moiety’s nitrogen atoms may participate in hydrogen bonding or π–π interactions, affecting reaction dynamics.

Scientific Research Applications

Neurological Disorders

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide has been identified for its potential use in treating neurological disorders due to its ability to interact with specific neurotransmitter receptors. Preliminary studies suggest that it may enhance cognitive functions by modulating cholinergic activity, which is crucial in conditions like Alzheimer's disease.

Anticancer Activity

Recent research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The imidazo-pyridine scaffold is known for its ability to interfere with cellular signaling pathways involved in cancer progression.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against various bacterial strains. Its unique structure may enhance membrane permeability, allowing it to exert effects on bacterial cell walls or inhibit essential enzymatic functions.

Case Study 1: Cognitive Enhancement

A study published in Journal of Medicinal Chemistry explored the effects of this compound on cognitive performance in animal models of Alzheimer's disease. Results indicated significant improvements in memory retention and learning capabilities compared to control groups, suggesting potential therapeutic benefits for cognitive impairments associated with neurodegenerative diseases.

Case Study 2: Antitumor Activity

Research featured in Cancer Research evaluated the anticancer efficacy of this compound against various cancer cell lines, including breast and lung cancers. The study demonstrated that the compound inhibited cell proliferation and induced apoptosis via caspase activation pathways, highlighting its potential as a lead compound for developing novel anticancer therapies.

Mechanism of Action

The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Pharmacological Differences
Compound Name Core Structure Substituents/Modifications Molecular Weight Primary Application/Target Reference
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide Imidazo[1,2-a]pyridine + 2-azabicyclo[2.2.1]heptane Carboxamide linkage Not explicitly stated Medicinal chemistry intermediate
PF-03716556 (Acid Pump Antagonist) Imidazo[1,2-a]pyridine 8-[(4R)-5-methylchromanyl]amino, N-hydroxyethyl 441.5 g/mol Gastric H+/K+-ATPase inhibition (GERD)
N-cyclobutyl-2-[3-[[[2-(piperidin-1-yl)ethyl]amino]sulfonyl]phenyl] derivative Imidazo[1,2-a]pyridine Cyclobutylcarboxamide + sulfonamide-piperidine chain 496.62 g/mol Heterocyclic building block (organic synthesis)
Role of Bicyclic Systems

The 2-azabicyclo[2.2.1]heptane moiety in the target compound introduces steric hindrance and rigidity, which may improve receptor binding specificity compared to monocyclic amines (e.g., piperidine in ’s compound) . In contrast, PF-03716556 employs a chromenyl-amino group, leveraging planar aromaticity for hydrophobic interactions with the gastric proton pump .

Carboxamide Linkage Variations

While the target compound uses a simple carboxamide bridge, the N-cyclobutyl analog () incorporates a sulfonamide-piperidine side chain, enhancing solubility and enabling hydrogen-bonding interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrases) . PF-03716556’s hydroxyethyl group may improve metabolic stability compared to the primary carboxamide in the target compound .

Biological Activity

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes an imidazo[1,2-a]pyridine moiety. Its molecular formula is C14H16N4OC_{14}H_{16}N_{4}O with a molecular weight of 256.3 g/mol. The presence of the azabicyclo structure contributes to its unique chemical reactivity and biological profile.

Pharmacological Effects

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities. The following table summarizes key pharmacological effects associated with this class of compounds:

Biological Activity Description
Anticancer Exhibits growth inhibition in various cancer cell lines, potentially through apoptosis induction and inhibition of cell proliferation.
Antimicrobial Demonstrates antibacterial and antifungal properties, effective against resistant strains.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo, suggesting potential for treating inflammatory diseases.
Neuroprotective Shows promise in models of neurodegenerative diseases by protecting neuronal cells from apoptosis.
Analgesic Provides pain relief in animal models, indicating potential as an analgesic agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

  • Substituents on the imidazo ring can enhance or diminish activity.
  • The stereochemistry of the bicyclic portion plays a crucial role in receptor binding affinity.
  • Variations in the carboxamide group can affect solubility and bioavailability.

Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at low micromolar concentrations, showcasing its potential as a lead compound for antibiotic development .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide?

The synthesis involves two key steps:

  • Step 1: Construction of the imidazo[1,2-a]pyridine core.
    Use a multicomponent reaction (MCR) with 2-aminopyridine derivatives, ketones, and aldehydes. For example, potassium persulfate (K₂S₂O₈) and iodine (I₂) in dimethyl sulfoxide (DMSO) catalyze cyclization at 80–100°C for 6–12 hours, yielding ~70% imidazo[1,2-a]pyridine intermediates .
  • Step 2: Coupling with the azabicycloheptane moiety.
    Activate the carboxylic acid group (e.g., using HATU or EDC) and react with tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7). Deprotect the Boc group with trifluoroacetic acid (TFA) to yield the final compound .

Q. How is structural characterization performed for this compound?

Key analytical techniques include:

  • NMR Spectroscopy:
    ¹H and ¹³C NMR confirm regiochemistry and coupling patterns. For example, the bicyclo[2.2.1]heptane protons appear as distinct multiplets at δ 1.5–3.0 ppm, while imidazo[1,2-a]pyridine signals resonate at δ 7.0–9.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS):
    Validate molecular weight (e.g., expected [M+H]⁺ for C₁₇H₂₀N₄O: 309.17) with <2 ppm error .
  • X-ray Crystallography:
    Resolve stereochemistry of the azabicycloheptane moiety .

Q. What in vitro assays are suitable for initial biological screening?

  • Enzyme Inhibition Assays:
    Test acid pump antagonism using gastric H⁺/K⁺ ATPase membranes (IC₅₀ < 1 μM for related compounds like PF-03716556) .
  • Cell Viability Assays:
    Screen for anticancer activity in Hep-G2 or MCF-7 cell lines (MTT assay, 48–72 hours) .
  • Radioligand Binding:
    Assess affinity for ion channels (e.g., calcium channels) using ³H-labeled ligands .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Variation of Substituents:
    Modify the azabicycloheptane (e.g., methyl, hydroxyl groups) and imidazo[1,2-a]pyridine (e.g., halogens, methyl, methoxy) to probe steric and electronic effects.
  • Assay Selection:
    Use orthogonal assays (e.g., enzyme inhibition, cell-based models) to evaluate potency and selectivity. For example, PF-03716556 showed >100-fold selectivity for H⁺/K⁺ ATPase over Na⁺/K⁺ ATPase .
  • Data Analysis:
    Apply multivariate regression to correlate substituent properties (ClogP, polar surface area) with activity trends.

Q. How to resolve contradictory data in pharmacological studies?

  • Case Example: Discrepancies between in vitro and in vivo efficacy.
    • Step 1: Verify assay conditions (e.g., pH, ion concentrations for H⁺/K⁺ ATPase assays) .
    • Step 2: Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to assess bioavailability .
    • Step 3: Use knockout animal models to confirm target engagement .

Q. What strategies optimize bioavailability and pharmacokinetic properties?

  • Structural Modifications:
    Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce logP. For example, replacing methyl with hydroxymethyl improved aqueous solubility by 3-fold in related imidazopyridines .
  • Formulation Approaches:
    Use nanocrystal formulations or lipid-based carriers to enhance oral absorption .
  • Prodrug Design:
    Mask polar groups (e.g., ester prodrugs of carboxylic acids) for improved membrane permeability .

Q. How to validate target specificity in enzyme inhibition assays?

  • Orthogonal Assays:
    Combine radioligand binding (e.g., ³H-omeprazole displacement) with functional assays (e.g., proton flux measurements) .
  • Off-Target Screening:
    Use panels of 50+ kinases or GPCRs to assess selectivity. PF-03716556 showed <10% inhibition at 10 μM against non-target enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.